

An In-depth Technical Guide to the Structural Characteristics of Lente Insulin Crystals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Lente**

Cat. No.: **B1263539**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural characteristics of **Lente** insulin crystals. **Lente** insulin, a historically significant intermediate-acting insulin formulation, derives its protracted effect from a unique combination of amorphous and crystalline insulin forms. This document delves into the composition, morphology, and physicochemical properties of these components, offering detailed experimental protocols for their characterization and visual representations of relevant biological and experimental workflows.

Introduction to Lente Insulin

Lente insulin was developed in the 1950s as a longer-acting alternative to regular soluble insulin.^[1] Its formulation was a significant advancement in diabetes management, allowing for better basal glycemic control with fewer daily injections.^[1] The key to its prolonged action lies in its composition: a neutral suspension of insulin in an acetate buffer containing zinc ions.^{[2][3]} This specific formulation leads to the formation of a mixture of two distinct physical forms of insulin:

- Amorphous **SemiLente** Insulin (30%): A non-crystalline, amorphous precipitate of zinc-insulin.^{[2][4]} This component has a smaller particle size and dissolves more rapidly, providing a relatively faster onset of action.^[2]

- Crystalline **Ultralente** Insulin (70%): Microcrystals of zinc-insulin.[2][4] These larger, well-ordered crystals dissolve more slowly, resulting in a sustained release of insulin and a longer duration of action.[2][5]

The combination of these two forms in a 30:70 ratio provides an intermediate duration of action, typically with an onset of 1-2 hours, a peak effect at 8-12 hours, and a duration that can extend beyond 24 hours.[6] Although largely replaced in human medicine by modern insulin analogs, **Lente** insulin's principles of controlled crystallization and dissolution remain highly relevant in the field of drug delivery and formulation science.[1]

Structural and Morphological Characteristics

The distinct pharmacokinetic profile of **Lente** insulin is a direct consequence of the unique structural and morphological properties of its constituent parts.

Amorphous Semilente Insulin

The **semilente** component of **Lente** insulin is an amorphous precipitate of insulin with zinc.[2] Being amorphous, it lacks a long-range ordered crystalline structure.

- Morphology: Under microscopy, **semilente** particles appear as small, irregular, and non-uniform shapes.[4]
- Particle Size: The particles of amorphous **semilente** insulin are significantly smaller than their crystalline counterparts, typically not exceeding 2 micrometers (μm) in dimension.[2][4] This small size contributes to a larger surface-area-to-volume ratio, facilitating faster dissolution upon subcutaneous injection.[7]

Crystalline Ultralente Insulin

The **ultralente** component consists of well-defined microcrystals of zinc-insulin, which are responsible for the sustained-release profile of **Lente** insulin.[5]

- Morphology: **Ultralente** insulin crystals are characteristically rhombohedral in shape.[3][4] Atomic force microscopy (AFM) studies have revealed that human and porcine **ultralente** crystals exhibit large, molecularly flat (001) faces composed of hexagonal arrays of close-packed insulin hexamers.[5][8] In contrast, bovine **ultralente** crystals tend to show faces with

cylindrical features, which is attributed to differences in the amino acid sequence and resulting hydrophobicity.[5]

- Crystal System: X-ray diffraction studies have confirmed that **ultralente** crystals belong to the R3 space group.[5][9]
- Particle Size: The crystalline particles of **ultralente** insulin are considerably larger than the amorphous **semilente** particles, with dimensions typically ranging from 10 to 40 μm .[2][4] The larger crystal size and lower surface area are key factors in their slow dissolution rate.[7]

Quantitative Data

The following tables summarize key quantitative parameters related to the structural and physicochemical properties of **Lente** insulin crystals.

Table 1: Particle Size of **Lente** Insulin Components

Component	Form	Average Particle Size
Semilente Insulin	Amorphous	$\leq 2 \mu\text{m}$ [2][4]
Ultralente Insulin	Crystalline	10 - 40 μm [2][4]
Lente Insulin (Mixture)	30% Amorphous, 70% Crystalline	---

Table 2: Zinc Content in **Lente** Insulin Formulations

Insulin Preparation	Zinc Content (mg/100 units)
Lente Insulin	0.12 - 0.25[2]
Semilente Insulin	0.2 - 0.5[2]
Ultralente Insulin	0.12 - 0.25[2]

Table 3: Crystallographic Data for **Ultralente** Insulin

Parameter	Value
Crystal System	Rhombohedral[3][4]
Space Group	R3[5][9]
Unit Cell Parameters (Human Insulin)	$a = 81.03 \text{ \AA}$, $c = 33.57 \text{ \AA}$ [9][10]

Experimental Protocols

This section outlines the methodologies for key experiments used in the characterization of **Lente** insulin crystals.

X-ray Crystallography of Insulin Crystals

X-ray crystallography is a powerful technique to determine the three-dimensional atomic structure of crystalline materials, including **ultralente** insulin.

Methodology:

- **Crystal Preparation:** Microcrystals of **ultralente** insulin are obtained from the formulation. Due to their small size, specialized techniques may be required for data collection.[10][11]
- **Mounting:** A single crystal is carefully mounted on a goniometer head. For microcrystals, this is often done using a cryo-loop after passing the crystal through a cryoprotectant solution (e.g., 30% glycerol in mother liquor) to prevent ice formation during data collection at cryogenic temperatures (around 100 K).[12][13]
- **Data Collection:** The mounted crystal is exposed to a monochromatic X-ray beam, typically from a synchrotron source for higher intensity and resolution, especially for small crystals.[9] [10] The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector. [13] A complete dataset is collected by rotating the crystal through a specific angle range.[12]
- **Data Processing:** The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray spots.[14]
- **Structure Solution and Refinement:** The three-dimensional electron density map is calculated from the processed diffraction data. The atomic model of the insulin hexamer is then fitted

into the electron density map and refined to obtain the final crystal structure.[14]

Atomic Force Microscopy (AFM) for Crystal Imaging

AFM is a high-resolution imaging technique that can visualize the surface morphology of insulin crystals at the molecular level.

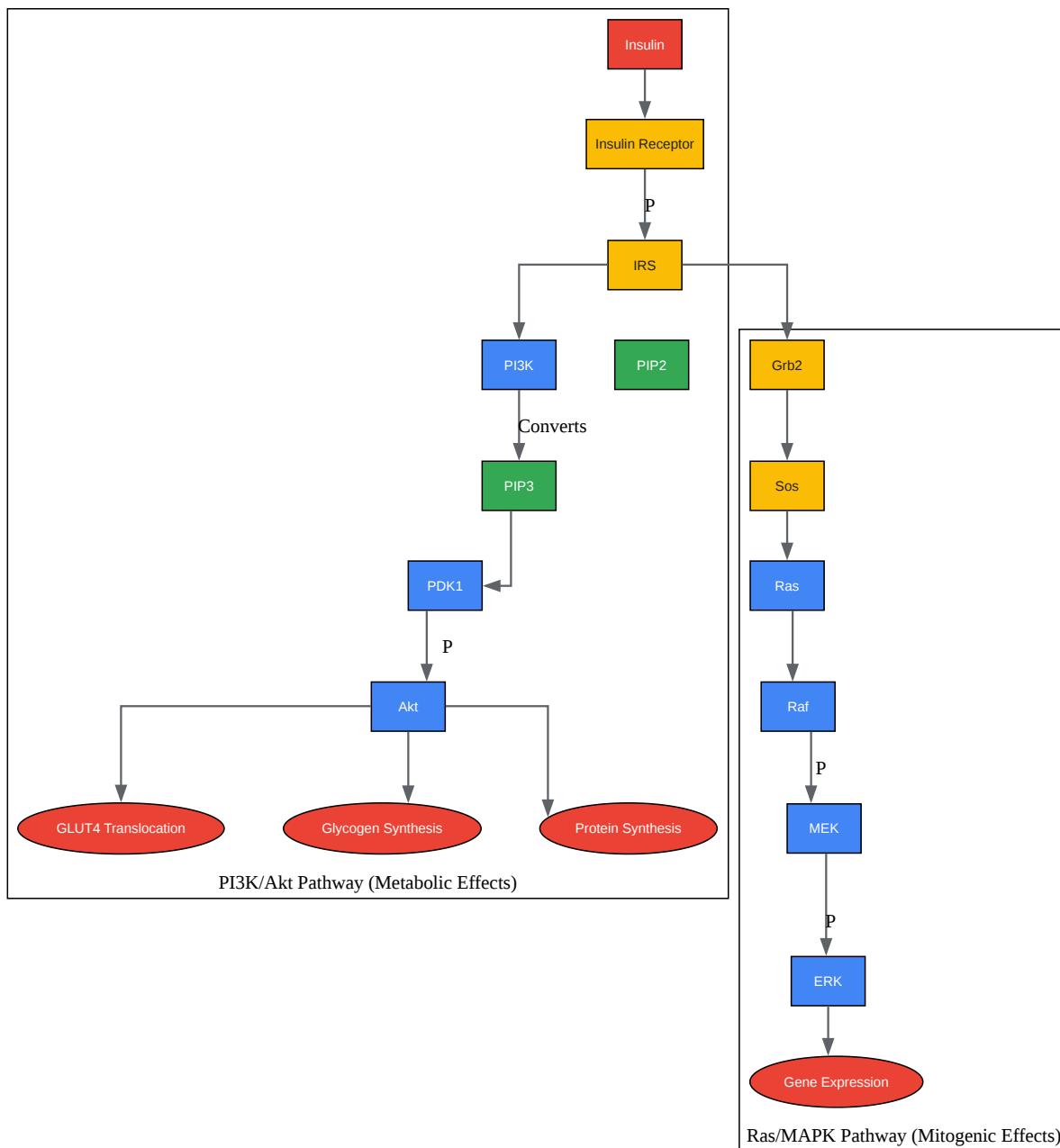
Methodology:

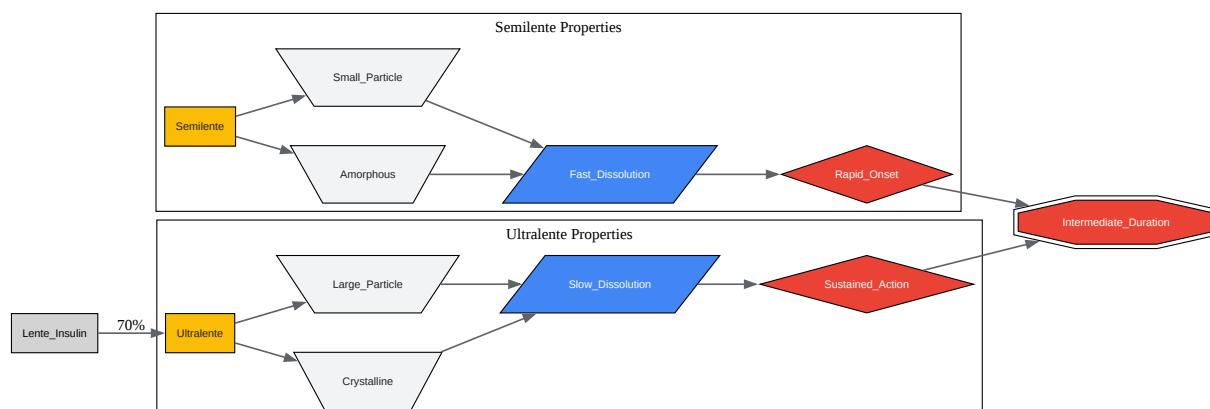
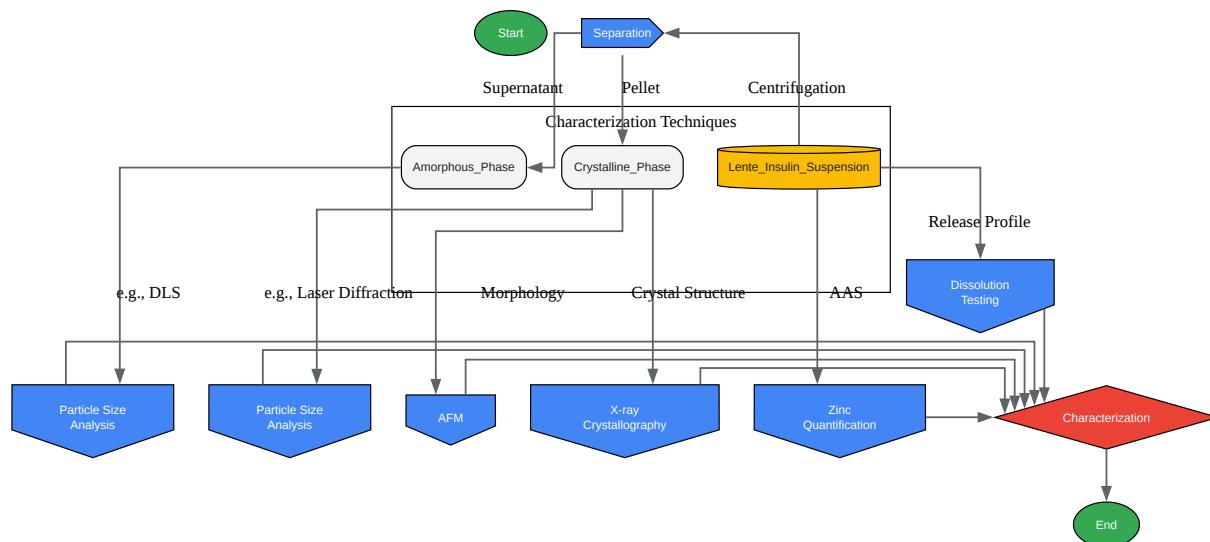
- Sample Preparation: A small volume of the **Lente** insulin suspension is deposited onto a flat substrate, such as freshly cleaved mica.[5] The crystals are allowed to adhere to the surface. Imaging can be performed directly in the crystallization liquor or after gentle rinsing.[8]
- Imaging Mode: Tapping-mode AFM is preferred for imaging soft biological samples like insulin crystals as it minimizes lateral shear forces that can damage the crystal surface.[4] [15]
- Data Acquisition: The AFM tip scans across the crystal surface, and the changes in cantilever oscillation amplitude or phase are used to generate a topographical image of the crystal surface.[5] This allows for the direct visualization of the arrangement of insulin hexamers on the crystal faces.[8]
- Image Analysis: The obtained images are analyzed to determine the lattice parameters of the crystal, observe crystal growth or dissolution in real-time, and identify surface defects.[4][15]

In Vitro Dissolution Testing

In vitro dissolution testing is crucial for assessing the release characteristics of insulin from the crystalline and amorphous phases of **Lente** insulin.

Methodology:


- Apparatus: A standard dissolution apparatus, such as USP Apparatus 2 (paddle apparatus), is typically used.[16][17]
- Dissolution Medium: A physiologically relevant buffer, such as phosphate buffer at pH 7.4, is used as the dissolution medium and maintained at 37°C.[7][18]



- Procedure: A known amount of the **Lente** insulin suspension is introduced into the dissolution vessel. The paddle is rotated at a constant speed (e.g., 50-100 rpm) to ensure gentle agitation.[17]
- Sampling: At predetermined time intervals, samples of the dissolution medium are withdrawn. To maintain a constant volume, an equal volume of fresh, pre-warmed medium is added back to the vessel.[16]
- Quantification: The concentration of dissolved insulin in the collected samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible spectrophotometry.[19]
- Data Analysis: The cumulative amount of insulin dissolved is plotted against time to generate a dissolution profile, which reflects the release rate of insulin from the suspension.

Mandatory Visualizations

Insulin Receptor Signaling Pathway

This diagram illustrates the primary signaling cascades initiated upon insulin binding to its receptor.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [researchgate.net](#) [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Atomic force microscopy of insulin single crystals: direct visualization of molecules and crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of mechanical properties of insulin crystals by atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Structural and morphological characterization of ultralente insulin crystals by atomic force microscopy: evidence of hydrophobically driven assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iucr2005.iucr.org [iucr2005.iucr.org]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Crystal structure of ultralente--a microcrystalline insulin suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ultra-high resolution X-ray structures of two forms of human recombinant insulin at 100 K - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phys.libretexts.org [phys.libretexts.org]
- 14. moodle2.units.it [moodle2.units.it]
- 15. Atomic force microscopy of insulin single crystals: direct visualization of molecules and crystal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro release testing method development for long-acting injectable suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fip.org [fip.org]
- 18. An in-vitro test for the duration of action of insulin suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. uspnf.com [uspnf.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structural Characteristics of Lente Insulin Crystals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1263539#structural-characteristics-of-lente-insulin-crystals>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com